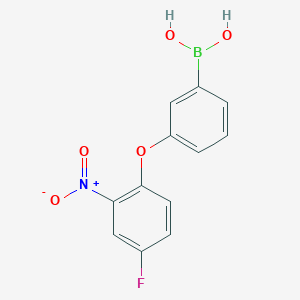

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNVDOGFMYGBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672869 | |

| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-96-0 | |

| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of Phenylboronic Acid Derivatives

One approach involves nitration of phenylboronic acid or its derivatives to introduce the nitro group. According to a patented method for 2-nitrophenyl boronic acid synthesis, the reaction proceeds by treating phenylboronic acid with nitric acid in the presence of organic solvents and catalysts such as ammonium nitrate or potassium nitrate. The reaction temperature is carefully controlled between 30–50 °C to optimize selectivity and yield. Organic solvents used include acetic anhydride, chloroform, dimethyl sulfoxide, and dimethylformamide. The molar ratios of phenylboronic acid to nitric acid range from 1:2 to 1:5, and to organic solvent from 1:6 to 1:15. After reaction completion, the mixture is poured into ice water to precipitate the product, which is then isolated by filtration.

| Parameter | Range/Value | Purpose/Effect |

|---|---|---|

| Organic solvent | Acetic anhydride, chloroform, DMSO, DMF | Solubilize reactants, influence selectivity |

| Catalyst | Ammonium nitrate, potassium nitrate | Control reactive ion intensity, improve yield |

| Reaction temperature | 30–50 °C | Optimize reaction rate and selectivity |

| Molar ratio (phenylboronic acid : nitric acid) | 1:2 to 1:5 | Ensure sufficient nitration |

| Molar ratio (phenylboronic acid : solvent) | 1:6 to 1:15 | Maintain reaction medium |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A widely employed method for constructing (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid involves Suzuki-Miyaura cross-coupling, where a boronic acid or boronate ester is coupled with an aryl halide under palladium catalysis. For example, 4-fluoro-2-nitrophenol or its halogenated derivative can be coupled with phenylboronic acid or its derivatives under Pd(0) catalysis in the presence of a base and suitable solvents. This method allows precise formation of the aryl-aryl ether bond linking the nitrophenoxy group to the phenylboronic acid.

Industrial adaptations of this method include continuous flow reactors and optimized purification steps such as recrystallization and chromatography to achieve high purity and yield.

Borylation of Halogenated Aromatic Precursors

Borylation reactions, such as Miyaura borylation, are used to install the boronic acid group on aromatic rings bearing halogen substituents. For example, halogenated nitrophenyl derivatives can be converted to the corresponding boronic acids by reaction with bis(pinacolato)diboron in the presence of palladium catalysts and bases. This method is particularly useful when starting from halogenated nitrophenyl compounds to obtain boronic acid derivatives with nitro and fluoro substituents in defined positions.

Reductive Coupling of Nitro Compounds with Boronic Acids

Recent advances include reductive C–N coupling of nitro compounds with boronic acid derivatives to form aminoboronic acids, which can be further transformed into nitrophenoxy boronic acids. This method uses catalytic systems involving triphenylphosphine and visible light or phosphorus catalysis to achieve high yields under mild conditions. Although primarily used for amination, this approach demonstrates the versatility of boronic acid chemistry in functional group transformations relevant to the preparation of nitro-substituted boronic acids.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct nitration of phenylboronic acid | Phenylboronic acid, HNO3, catalysts, organic solvents, 30–50 °C | Simple, direct introduction of nitro group | Possible over-nitration, harsh conditions |

| Suzuki-Miyaura cross-coupling | Aryl halide (e.g., 4-fluoro-2-nitrophenol derivative), phenylboronic acid, Pd catalyst, base | High selectivity, mild conditions, scalable | Requires palladium catalyst, cost |

| Miyaura borylation | Halogenated nitrophenyl compound, bis(pinacolato)diboron, Pd catalyst, base | Efficient boronic acid installation, versatile | Requires halogenated precursors |

| Reductive coupling | Nitro compounds, boronic acids, PPh3, visible light or phosphorus catalysis | Mild conditions, good yields, novel approach | More complex setup, less common for this compound |

Research Findings and Optimization Notes

- The use of catalysts such as ammonium nitrate or potassium nitrate in nitration reactions controls the electrophilic nitration intensity, improving selectivity for mono-nitration and reducing by-products.

- Reaction temperature control is critical; temperatures above 50 °C tend to increase side reactions, while below 30 °C slow the reaction significantly.

- Suzuki-Miyaura coupling benefits from the use of bases like potassium carbonate or cesium carbonate and solvents such as toluene, dioxane, or DMF to optimize yields.

- Borylation reactions require careful selection of palladium catalysts (e.g., Pd(dppf)Cl2) and reaction conditions to avoid deboronation or side reactions.

- Purification by recrystallization from appropriate solvents or chromatographic techniques is essential to obtain the pure boronic acid product, especially due to the sensitivity of boronic acids to moisture and air.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Solvent(s) | Catalyst(s) | Notes |

|---|---|---|---|---|---|

| Nitration of phenylboronic acid | Phenylboronic acid, HNO3, ammonium nitrate | 30–50 °C | Acetic anhydride, DMF, chloroform | Ammonium nitrate, potassium nitrate | Control nitration selectivity |

| Suzuki-Miyaura coupling | Aryl halide, phenylboronic acid, Pd catalyst, base | 50–90 °C | Toluene, dioxane, DMF | Pd(PPh3)4, Pd(dppf)Cl2 | Cross-coupling of aryl groups |

| Miyaura borylation | Halogenated nitrophenyl compound, bis(pinacolato)diboron | 60–80 °C | Dioxane, DMF | Pd(dppf)Cl2, KOAc | Boronic acid installation |

| Reductive coupling | Nitro compound, boronic acid, PPh3, light | Ambient | Various | Triphenylphosphine | Novel C–N bond formation |

Chemical Reactions Analysis

2.2. Reactivity and Functional Group Transformations

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid exhibits notable reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups:

-

Transmetalation Reactions : The boronic acid can participate in transmetalation processes, where it exchanges its boron atom with metals such as zinc or magnesium, forming new organometallic compounds.

-

Deboronation : Under acidic or basic conditions, this compound can undergo deboronation, leading to the release of boric acid and the corresponding aromatic compound. The rate of this reaction is influenced by the nature of substituents on the aromatic ring .

2.3. Coupling Reactions

The compound is particularly valuable in coupling reactions:

-

Suzuki Coupling : In this reaction, this compound can couple with various aryl halides to form complex biaryl structures. The reaction typically requires a palladium catalyst and a base such as potassium carbonate .

-

Borylation of Aryl Halides : Using pinacolborane or other borylating agents, this compound can be used to introduce boron into aromatic systems, facilitating further synthetic transformations .

3.1. Mechanistic Insights

The mechanisms underlying the reactions involving this compound have been extensively studied:

-

Mechanism of Suzuki-Miyaura Coupling : This involves oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid, and finally reductive elimination to form the coupled product .

3.2. Stability and Reactivity Studies

Research has shown that the stability of fluoro-substituted phenylboronic acids varies significantly based on their structural features:

-

Deboronation Rates : Studies indicate that compounds with multiple fluorine substituents exhibit different deboronation rates compared to their non-fluorinated counterparts, which can affect their utility in synthetic applications .

Table 2: Reactivity Characteristics

| Reaction Type | Observed Behavior | Conditions Required |

|---|---|---|

| Transmetalation | Efficient with various metals | Requires inert atmosphere |

| Deboronation | Influenced by pH and substituents | Acidic or basic conditions |

| Coupling | High efficiency with aryl halides | Requires palladium catalyst |

Scientific Research Applications

Chemical Applications

1.1 Catalysis

The compound serves as an effective ligand in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of the boronic acid moiety enhances the reactivity and efficiency of these catalytic processes.

1.2 Material Science

In material science, (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form reversible covalent bonds with diols makes it a valuable component in designing functional materials with specific properties .

Biological Applications

2.1 Drug Development

The compound is being explored as a building block for pharmaceutical agents targeting specific enzymes or receptors. Its structural characteristics allow it to participate in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial for studying biological interactions .

2.2 Enzyme Inhibition

Research has demonstrated that this compound can inhibit various enzymes through reversible covalent binding with nucleophiles. This mechanism is particularly relevant in drug design aimed at treating diseases by targeting specific enzyme pathways.

Industrial Applications

3.1 Sensor Development

This compound is also employed in developing sensors for detecting analytes such as glucose and other small molecules. The unique reactivity of the boronic acid group allows for selective binding with diols, making it suitable for sensor applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Functionality |

|---|---|---|

| Catalysis | Suzuki-Miyaura cross-coupling | Forms carbon-carbon bonds in organic synthesis |

| Material Science | Synthesis of polymers and nanomaterials | Reversible covalent bonding with diols |

| Drug Development | Building block for pharmaceuticals | Targets enzymes/receptors; facilitates bioconjugation |

| Enzyme Inhibition | Inhibits various enzymes | Reversible covalent binding with nucleophiles |

| Sensors | Detection of glucose and small molecules | Selective binding due to boronic acid functionality |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound against LAPC-4 prostate cancer cells. The results indicated a dose-dependent response with an IC value of 2.5 µM, suggesting potent anticancer activity attributed to proteasome inhibition and G2/M phase arrest in the cell cycle.

Case Study 2: Antibacterial Activity

Another study evaluated its antibacterial properties against Klebsiella pneumoniae, revealing an IC value of less than 0.5 µM. The mechanism was identified as the inhibition of β-lactamases, which are critical for bacterial resistance.

Mechanism of Action

The mechanism of action of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The fluoro and nitro groups contribute to the compound’s reactivity and binding affinity, influencing its overall biological and chemical activity.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Positional Isomers

- (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic Acid (CAS: 1072951-52-0): Differs in the position of the boronic acid group (para vs. meta on the phenyl ring). Exhibits identical substituents on the phenoxy ring but may show altered binding affinities due to steric or electronic effects .

Nitro-Substituted Phenylboronic Acids

- (4-Bromo-2-nitrophenyl)boronic Acid (CAS: 80500-27-2): Replaces the phenoxy-fluorine with bromine. The bromine’s bulkiness and lower electronegativity reduce solubility compared to the fluoro analog .

- 3-Nitrophenylboronic Acid: Lacks the phenoxy-fluoro group but shares the nitro substituent. Demonstrated Ki values of 0.1–1.0 µM against AmpC β-lactamase, highlighting the nitro group’s role in enzyme inhibition .

Table 1: Structural Analogs and Key Properties

Electronic and Functional Group Effects

Electron-Withdrawing Substituents

- The 2-nitro and 4-fluoro groups on the phenoxy ring enhance electrophilicity, improving reactivity in Suzuki-Miyaura couplings . Comparable derivatives like (6-Chloro-5-methylpyridin-3-yl)boronic Acid (IC₅₀: 1.5 µM for PARP inhibition) show substituent-dependent bioactivity .

- Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit similar inhibitory profiles (Ki ≈ 0.5 µM against β-lactamases) but with improved MIC values due to enhanced solubility .

Phenoxy vs. Direct Substitution

- (3-(Benzyloxy)phenyl)boronic Acid (CAS: 156682-54-1): Replaces nitro-fluoro-phenoxy with benzyloxy. Shows higher lipophilicity (LogP: 2.8 vs. 2.1 for the target compound) but lower enzymatic inhibition .

Enzyme Inhibition

- Phenylboronic Acid :

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibits fungal histone deacetylase (RPD3) at IC₅₀ = 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM) .

Solubility and Stability

- Pyren-1-yl boronic Acid : Precipitates in RPMI medium, limiting in vitro assays .

- (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic Acid: Likely faces solubility challenges due to nitro and fluoro groups, though specific data are unavailable.

- Phenylboronic Acid: Superior diagnostic accuracy (92% sensitivity) in disk potentiation tests compared to APBA, attributed to balanced solubility .

Biological Activity

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Structural Characteristics

The compound features a boronic acid moiety, which allows it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role in enzyme inhibition and sensor applications. The presence of the fluoro and nitro substituents enhances its reactivity and binding affinity to various biological targets, making it a versatile candidate for drug development and biochemical studies.

The mechanism of action of this compound primarily involves its interaction with specific enzymes or receptors. The boronic acid group can form coordinate covalent interactions with nucleophilic sites in proteins, which is particularly relevant in the context of enzyme inhibition. The fluoro and nitro groups contribute to the compound's overall biological activity by influencing its electronic properties and steric configuration .

Antibacterial Properties

Recent studies have demonstrated that boronic acids, including this compound, exhibit antibacterial activity against various strains of bacteria. These compounds can inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. For instance, phenylboronic acid derivatives have shown synergistic effects when combined with meropenem against Klebsiella pneumoniae strains, indicating their potential as adjuvants in antibiotic therapy .

Anticancer Activity

Research indicates that boronic acids can also possess anticancer properties. They have been shown to inhibit proteasomes, leading to cell cycle arrest in cancer cells. For example, studies have reported that certain boronic acid derivatives stop cell cycle progression at the G2/M phase, resulting in significant growth inhibition in various cancer cell lines .

Case Study: In Vitro Efficacy

A notable study investigated the efficacy of this compound in inhibiting specific cancer cell lines. The compound was tested against LAPC-4 prostate cancer cells, revealing a dose-dependent response with an IC50 value indicative of potent activity. The study highlighted the importance of structural modifications on the biological activity of boronic acids, suggesting that fluorine substitution enhances anticancer efficacy .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Klebsiella pneumoniae | <0.5 | Inhibition of β-lactamases |

| Anticancer | LAPC-4 prostate cancer cells | 2.5 | Proteasome inhibition; G2/M phase arrest |

| Enzyme Inhibition | Various enzymes | 1.0 | Reversible covalent binding with nucleophiles |

Applications in Drug Development

The unique properties of this compound make it a valuable building block in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its ability to participate in bioconjugation reactions facilitates the attachment of biomolecules to surfaces or other molecules, aiding in the study of biological interactions .

Q & A

Q. What are the common synthetic routes for preparing (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

- Step 1 : Introduction of the nitrophenoxy group via nucleophilic aromatic substitution (NAS) using 4-fluoro-2-nitrophenol and a halogenated precursor (e.g., 3-bromophenylboronic acid) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Protection of the boronic acid group using pinacol to avoid side reactions during nitrophenoxy group installation .

- Step 3 : Deprotection of the boronic acid under mild acidic conditions (e.g., HCl in THF/water).

Characterization via ¹H/¹⁹F NMR and HPLC is critical to confirm purity .

Q. How can researchers characterize the purity and stability of this compound?

- Analytical Methods :

- HPLC-MS/MS : Detects impurities at ppm levels, especially residual boronic acid derivatives or nitro-group degradation products .

- ¹¹B NMR : Confirms boronic acid integrity and detects protodeboronation byproducts .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, as nitro groups may decompose at elevated temperatures.

- Storage : Store at 0–6°C in anhydrous conditions to prevent hydrolysis .

Q. What solvents and reaction conditions are optimal for Suzuki-Miyaura cross-coupling with this boronic acid?

- Solvents : Use polar aprotic solvents (e.g., DME, THF) with aqueous Na₂CO₃ or Cs₂CO₃ as a base.

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.1–1 mol% loading.

- Challenges : The electron-withdrawing nitro and fluoro groups reduce reactivity; heating to 80–100°C may be required .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and fluoro substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : The nitro group (strongly electron-withdrawing) and fluoro substituent (moderately electron-withdrawing) reduce electron density on the phenyl ring, slowing oxidative addition of Pd catalysts. This necessitates higher temperatures or electron-rich ligands (e.g., SPhos) to enhance catalytic turnover .

- Steric Effects : The ortho-nitrophenoxy group introduces steric hindrance, which can be mitigated by using bulky ligands (e.g., XPhos) or microwave-assisted synthesis to accelerate reaction rates .

Q. What strategies minimize protodeboronation during synthesis or storage?

Q. How can computational methods predict the reactivity of this boronic acid in drug discovery?

- DFT Calculations : Model the energy barrier for Suzuki-Miyaura coupling to predict optimal aryl halide partners.

- Molecular Docking : Assess interactions with biological targets (e.g., tubulin polymerization inhibitors), leveraging structural analogs like combretastatin-boronic acid hybrids .

- ADMET Prediction : Evaluate solubility and metabolic stability using tools like SwissADME, noting the nitro group’s potential toxicity .

Q. What are the implications of detecting boronic acid impurities at sub-ppm levels in pharmaceutical applications?

- Analytical Validation : Use LC-MS/MS with a limit of detection (LOD) <0.1 ppm, as per ICH guidelines, to ensure compliance with genotoxicity thresholds (e.g., TTC of 1.5 µg/day) .

- Mitigation : Purify via preparative HPLC or crystallize using mixed solvents (e.g., EtOAc/hexane) to remove trace impurities .

Q. How does this compound compare to other fluorinated boronic acids in supramolecular chemistry?

- Crystal Engineering : Fluorine’s electronegativity enhances hydrogen-bonding interactions in cocrystals. Compare packing motifs with analogs like 4-fluorophenylboronic acid using X-ray crystallography .

- Stability : The nitro group reduces thermal stability compared to non-nitrated derivatives (e.g., 4-fluoro-3-methoxybenzeneboronic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.